(R)-(+)-1-(1-Naphthyl)ethylamine
CAS No.: 3886-70-2
Cat. No.: VC21348427
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 3886-70-2 |
---|---|
Molecular Formula | C12H13N |
Molecular Weight | 171.24 g/mol |
IUPAC Name | (1R)-1-naphthalen-1-ylethanamine |
Standard InChI | InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1 |
Standard InChI Key | RTCUCQWIICFPOD-SECBINFHSA-N |
Isomeric SMILES | C[C@H](C1=CC=CC2=CC=CC=C21)N |
SMILES | CC(C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES | CC(C1=CC=CC2=CC=CC=C21)N |
Appearance | Colorless to Light Yellow Liquid |
Chemical Identity and Structure
Nomenclature and Identification
(R)-(+)-1-(1-Naphthyl)ethylamine is identified by the CAS number 3886-70-2 and possesses numerous synonyms in scientific literature . The systematic IUPAC name is (1R)-1-naphthalen-1-ylethanamine . The compound contains a chiral carbon atom with the R absolute configuration, which gives rise to its specific optical rotation indicated by the (+) designation.
Physical and Chemical Properties
This chiral amine possesses distinct physicochemical properties that are essential for understanding its behavior in various chemical processes. Table 1 presents a comprehensive overview of these properties.
Table 1: Physicochemical Properties of (R)-(+)-1-(1-Naphthyl)ethylamine
Structural Identifiers
The chemical structure of (R)-(+)-1-(1-Naphthyl)ethylamine can be represented through various notations used in chemical databases and literature. These include:
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InChI: 1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3
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InChI Key: RTCUCQWIICFPOD-UHFFFAOYSA-N or RTCUCQWIICFPOD-SECBINFHSA-N
The differences in InChI keys between sources suggest that one might represent the racemic mixture while the other specifically denotes the R enantiomer.
Applications in Chemical Research
Chiral Synthesis
(R)-(+)-1-(1-Naphthyl)ethylamine serves as a valuable chiral auxiliary in organic synthesis. It is particularly useful in the synthesis of β-amino acids and facilitates enantioselective additions to nitroolefins . Its chiral properties make it an excellent resolving agent for racemic mixtures.
Catalytic Applications
The compound has been employed as a chiral modifier in heterogeneous catalysis. Specifically, it has been utilized in the enantioselective hydrogenation of ethyl pyruvate to ethyl lactate over platinum-based catalysts (5 wt% Pt/Al₂O₃) . This application demonstrates its value in asymmetric synthesis for producing optically pure compounds.
Analytical Applications
In analytical chemistry, (R)-(+)-1-(1-Naphthyl)ethylamine has proven useful for determining the absolute configuration of primary amines. This determination is accomplished through the formation of chiral (2-nitrophenyl)proline amides, which can be analyzed using proton NMR spectroscopy . This method has been documented in research published in Organic Letters (2007) .
Research Citations
Several scientific publications have reported the use of (R)-(+)-1-(1-Naphthyl)ethylamine in various applications:
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"Determination of the enantiomeric composition of ibuprofen in human plasma by high-performance liquid chromatography" (Journal of Chromatography A, 1987)
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"N-(2-Nitrophenyl)proline: an intramolecular hydrogen bond forming reagent for the determination of the absolute configuration of primary amines" (Organic Letters, 2007)
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Work by Z. Glowacki and M. Hoffmann in Phosphorus, Sulfur, Silicon and Related Elements (1998)
Personal Protective Equipment
When handling (R)-(+)-1-(1-Naphthyl)ethylamine, appropriate personal protective equipment should be used, including:
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Eyeshields or full-face respirator
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Gloves
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Appropriate respiratory protection (type ABEK respirator filter per EN14387)
Chemical Reactivity and Stability
Stability Considerations
(R)-(+)-1-(1-Naphthyl)ethylamine is air-sensitive and requires proper storage conditions to maintain its chemical integrity . Its amine functionality makes it susceptible to oxidation and other reactions common to primary amines.
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